4'-(TRIFLUOROMETHYL)-BIPHENYL-3-METHANAMINE

Description

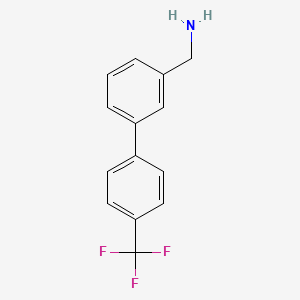

4'-(Trifluoromethyl)-biphenyl-3-methanamine is a biphenyl derivative featuring a trifluoromethyl (-CF₃) group at the 4' position of one aromatic ring and a methanamine (-CH₂NH₂) substituent at the 3-position of the adjacent ring.

Properties

IUPAC Name |

[3-[4-(trifluoromethyl)phenyl]phenyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N/c15-14(16,17)13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-18/h1-8H,9,18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XITIQWONYFISAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnone derivatives under mild conditions . This reaction is carried out using copper(II) triflate (Cu(OTf)2) as a catalyst, with DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a base in acetonitrile at 35°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4’-(TRIFLUOROMETHYL)-BIPHENYL-3-METHANAMINE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by photoredox catalysis.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Photoredox catalysts such as Ir(dF(CF3)ppy)2(dtbbpy) under visible light irradiation.

Major Products:

Oxidation: Quinones or other oxidized biphenyl derivatives.

Reduction: Amines or reduced biphenyl derivatives.

Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4’-(TRIFLUOROMETHYL)-BIPHENYL-3-METHANAMINE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-(TRIFLUOROMETHYL)-BIPHENYL-3-METHANAMINE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This interaction can modulate various biological pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Key Structural Features and Analogs

The trifluoromethyl group and aromatic amine moieties are critical to the compound’s reactivity and interactions. Below are structurally similar compounds and their distinctions:

Analysis :

- The -CF₃ group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, as seen in oxadiazole fungicides .

Physicochemical Properties Comparison

Impact of Trifluoromethyl and Substituent Positioning

The -CF₃ group significantly influences molecular packing, solubility, and stability:

Notes:

Comparative Bioactivity Profiles

While direct data on the target compound is unavailable, analogs highlight the role of -CF₃ and amine groups:

Key Findings :

- The methanamine group could act as a hydrogen-bond donor, mimicking the carbonyl interactions seen in oxadiazole derivatives .

Comparison with Evidence-Based Syntheses :

Biological Activity

4'-(Trifluoromethyl)-biphenyl-3-methanamine is an organic compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . It has been investigated for its effectiveness against various microbial strains, including bacteria and fungi. The trifluoromethyl group enhances the lipophilicity of the compound, which may facilitate better interaction with microbial cell membranes, leading to increased efficacy in inhibiting microbial growth.

Anticancer Activity

In addition to its antimicrobial properties, this compound has also been studied for its anticancer potential . The mechanism of action is believed to involve interaction with specific molecular targets within cancer cells, potentially leading to apoptosis or inhibition of cell proliferation. Preliminary studies have shown promising results in cytotoxicity assays against malignant human cell lines .

The biological activity of this compound can be attributed to its ability to modulate various biological pathways. The trifluoromethyl group enhances the compound's metabolic stability and binding affinity to target proteins and enzymes. This interaction can lead to significant therapeutic effects, making it a candidate for further drug development.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Researchers have conducted SAR studies to identify modifications that enhance its potency and selectivity:

| Modification | Effect on Activity |

|---|---|

| Addition of alkyl groups | Increased lipophilicity and potency |

| Alteration of substituents | Varied effects on binding affinity |

| Changes in functional groups | Impact on metabolic stability |

These studies indicate that specific substitutions can significantly influence the compound's biological activity, guiding future synthesis efforts aimed at improving efficacy against targeted diseases .

Study on Antimicrobial Activity

A recent study screened 100,000 compounds for their ability to inhibit Mycobacterium tuberculosis. Among the identified compounds, analogs of this compound demonstrated promising anti-tubercular activity. Structure-activity relationship studies revealed that certain modifications improved potency while maintaining favorable physicochemical properties .

Study on Anticancer Activity

Another study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound exhibited selective toxicity towards malignant cells while sparing healthy cells, suggesting a potential therapeutic window for cancer treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.